1-Amino-8-(difluoromethyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-8-(difluoromethyl)naphthalene is a chemical compound that belongs to the naphthalene family It is characterized by the presence of an amino group at the first position and a difluoromethyl group at the eighth position on the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-8-(difluoromethyl)naphthalene can be achieved through several methods. One common approach involves the difluoromethylation of 1-amino-naphthalene. This can be done using difluoromethylating agents such as ClCF2H under specific reaction conditions . Another method involves the use of Suzuki–Miyaura coupling reactions, where boron reagents are employed to introduce the difluoromethyl group onto the naphthalene ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1-Amino-8-(difluoromethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products
The major products formed from these reactions include nitro and nitroso derivatives from oxidation, amines from reduction, and various substituted naphthalenes from substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-Amino-8-(difluoromethyl)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with improved efficacy and reduced side effects.
Wirkmechanismus
The mechanism of action of 1-Amino-8-(difluoromethyl)naphthalene involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to proteins and nucleic acids, altering their function and activity. The difluoromethyl group enhances its binding affinity and specificity, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other naphthalene derivatives such as 1,8-naphthalimide and 1,4,5,8-naphthalene tetracarboxylic acid .
Uniqueness
1-Amino-8-(difluoromethyl)naphthalene is unique due to the presence of both an amino group and a difluoromethyl group on the naphthalene ring. This combination imparts distinct chemical and physical properties, making it more versatile in various applications compared to its analogs.
Conclusion
This compound is a compound of significant interest in scientific research and industrial applications. Its unique structure and properties enable it to participate in various chemical reactions and serve as a valuable tool in multiple fields. Ongoing research continues to uncover new applications and potential benefits of this versatile compound.
Eigenschaften
Molekularformel |
C11H9F2N |
---|---|
Molekulargewicht |
193.19 g/mol |
IUPAC-Name |
8-(difluoromethyl)naphthalen-1-amine |
InChI |
InChI=1S/C11H9F2N/c12-11(13)8-5-1-3-7-4-2-6-9(14)10(7)8/h1-6,11H,14H2 |
InChI-Schlüssel |
AVYWILPWROJHLE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)C(F)F)C(=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.